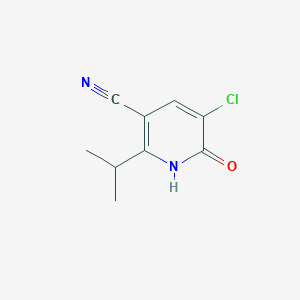
6-Chloro-8-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-8-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a chlorine atom at the 6th position, a methyl group at the 8th position, and a tetrahydro-2H-pyran-2-yl group at the 9th position of the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis often begins with a purine derivative.
Chlorination: Introduction of the chlorine atom at the 6th position using reagents like thionyl chloride or phosphorus oxychloride.
Methylation: Introduction of the methyl group at the 8th position using methylating agents such as methyl iodide.
Pyran Ring Formation: The tetrahydro-2H-pyran-2-yl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the tetrahydro-2H-pyran-2-yl moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.
Reduction: Reduction reactions could target the chlorine atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorine atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted purines.
Applications De Recherche Scientifique
6-Chloro-8-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine could have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying purine metabolism and enzyme interactions.
Medicine: Could be investigated for its pharmacological properties, such as antiviral or anticancer activity.
Industry: Possible applications in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with enzymes or receptors involved in purine metabolism, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloropurine: Lacks the methyl and tetrahydro-2H-pyran-2-yl groups.
8-Methylpurine: Lacks the chlorine and tetrahydro-2H-pyran-2-yl groups.
9-(Tetrahydro-2H-pyran-2-yl)purine: Lacks the chlorine and methyl groups.
Uniqueness
6-Chloro-8-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purine is unique due to the specific combination of substituents, which could confer distinct chemical and biological properties compared to its analogs.
For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be necessary.
Propriétés
Formule moléculaire |
C11H13ClN4O |
|---|---|
Poids moléculaire |
252.70 g/mol |
Nom IUPAC |
6-chloro-8-methyl-9-(oxan-2-yl)purine |
InChI |
InChI=1S/C11H13ClN4O/c1-7-15-9-10(12)13-6-14-11(9)16(7)8-4-2-3-5-17-8/h6,8H,2-5H2,1H3 |
Clé InChI |
OEOGILWEPFIQJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1C3CCCCO3)N=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


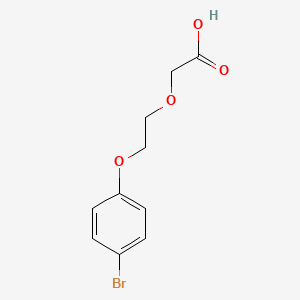
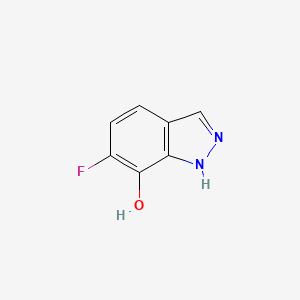
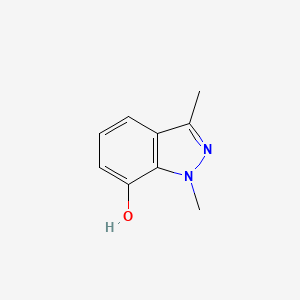

![2-Methoxy-6-azaspiro[3.5]nonanehydrochloride](/img/structure/B15230199.png)
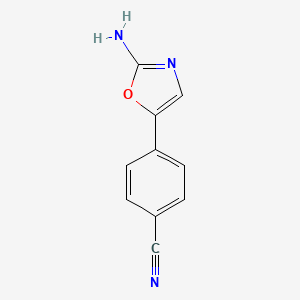
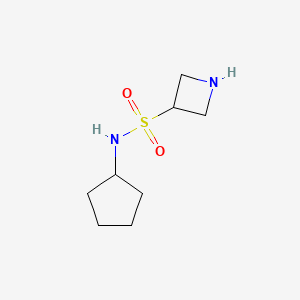
![tert-Butyl(1R,5S)-1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B15230217.png)

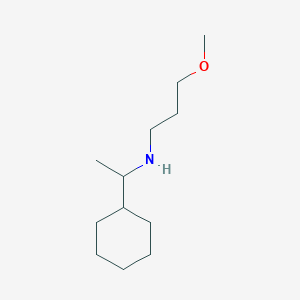
![(5-Azaspiro[2.4]heptan-1-yl)methanol](/img/structure/B15230244.png)

